5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole

Medicinal Chemistry Bioisosterism Drug Design

5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 10350-68-2, synonym: 2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine) is a 1,2,4-oxadiazole heterocycle substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a methyl group (molecular formula C₈H₇N₃O, MW 161.16 g/mol). It is supplied as a research-grade building block by Sigma-Aldrich (AldrichCPR, 97% assay, powder form) and other vendors at purities ranging from 95% to 98%.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 10350-68-2
Cat. No. B1605238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole
CAS10350-68-2
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=CC=N2
InChIInChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-4-2-3-5-9-7/h2-5H,1H3
InChIKeyHIYXDTYFKNXLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 10350-68-2): Procurement-Relevant Identity and Core Specifications


5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 10350-68-2, synonym: 2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine) is a 1,2,4-oxadiazole heterocycle substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a methyl group (molecular formula C₈H₇N₃O, MW 161.16 g/mol) . It is supplied as a research-grade building block by Sigma-Aldrich (AldrichCPR, 97% assay, powder form) and other vendors at purities ranging from 95% to 98% . The compound functions as a bidentate N,N-chelating ligand via the pyridine nitrogen and the oxadiazole N4 atom, enabling stable 1:1 metal–ligand complexes with transition metals [1].

Why 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs in Research or Industrial Procurement


Generic substitution among 1,2,4-oxadiazole derivatives is precluded by three interdependent structural determinants: (i) the regioisomeric identity of the oxadiazole core (1,2,4- vs. 1,3,4-oxadiazole) imparts an approximately ten-fold difference in lipophilicity (log D) and divergent metabolic stability and hERG inhibition profiles, as established by a systematic matched-pair analysis across the AstraZeneca compound collection [1]; (ii) the position of the pyridyl nitrogen (ortho vs. meta vs. para) dictates whether the molecule can function as a bidentate chelator—only the 2-pyridyl isomer provides the necessary N–N bite distance for five-membered chelate ring formation with metal ions [2]; (iii) the 5-methyl group introduces steric and electronic tuning distinct from 5-phenyl, 5-furyl, or 5-H analogs, altering coordination geometry outcomes and photophysical properties in metal complexes [3]. These factors are not interchangeable without altering the molecule's coordination behavior, pharmacokinetic surrogate properties, and device performance.

Quantitative Differentiation Evidence for 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 10350-68-2) vs. Closest Analogs


1,2,4- vs. 1,3,4-Oxadiazole Regioisomerism: ~10-Fold Difference in Lipophilicity (log D) and Divergent ADMET Surrogates

A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, alongside superior metabolic stability and reduced hERG inhibition [1]. This regioisomeric effect is intrinsic to the differential charge distribution (dipole moment) between the two oxadiazole cores and is independent of the peripheral substituents. Therefore, a user procuring a 1,2,4-oxadiazole scaffold such as 5-methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is selecting a fundamentally different physicochemical profile than the equivalent 1,3,4-oxadiazole regioisomer.

Medicinal Chemistry Bioisosterism Drug Design

Pyridyl Positional Isomer Effect: 2-Pyridyl Enables Bidentate N,N-Chelation; 3-Pyridyl and 4-Pyridyl Isomers Cannot

The 2-pyridyl isomer (CAS 10350-68-2) provides a five-membered chelate ring via coordination through the pyridine nitrogen and the N4 atom of the 1,2,4-oxadiazole ring, as confirmed by elemental analysis yielding 1:1 metal–ligand stoichiometry for Cu(II) and Pd(II) complexes [1]. In contrast, the 3-pyridyl isomer (CAS 10350-69-3) and the 4-pyridyl isomer place the pyridine nitrogen at a distance that precludes simultaneous N,N-chelation to a single metal center, rendering them monodentate or bridging ligands [2]. This structural distinction is absolute and independent of reaction conditions.

Coordination Chemistry Ligand Design Metal Complex Synthesis

Metal-Dependent Coordination Geometry Tuning: Square Planar (Cu, Pd) vs. Distorted Octahedral (Zn) with the Same Ligand

When 5-methyl-3-(2-pyridyl)-1,2,4-oxadiazole is reacted with CuCl₂·2H₂O or PdCl₂ in acetonitrile, elemental analysis demonstrates a 1:1 metal–ligand ratio consistent with a square planar [M(C₈H₇N₃O)Cl₂] geometry [1]. In contrast, reaction with ZnCl₂ in ethanol yields a distorted octahedral geometry around the Zn(II) center, confirmed by single-crystal X-ray diffraction (SCXRD) [2]. This metal-dependent geometry divergence is not observed with the parent ligand 3,5-bis(2-pyridyl)-1,2,4-oxadiazole, which yields octahedral complexes with Cu(II), Ni(II), and Zn(II) alike [3].

Inorganic Chemistry Crystal Engineering NLO Materials

OLED Ancillary Ligand Performance: Tunable Emission from Yellow-Orange to Blue via Cyclometalating Ligand Selection

5-Methyl-3-(2-pyridyl)-1,2,4-oxadiazole (mpoxd) has been employed as an ancillary ligand in a series of cationic iridium(III) complexes of the general formula [Ir(C^N)₂(mpoxd)]PF₆, where C^N = ppy, dfppy, piq, or pq [1]. The photoluminescence emission maximum shifts systematically from 588 nm (yellow-orange, [Ir(ppy)₂(mpoxd)]⁺) to 462 nm (blue, [Ir(dfppy)₂(mpoxd)]⁺) in acetonitrile solution at room temperature, a tuning range of 126 nm achieved solely by varying the cyclometalating ligand while retaining the same oxadiazole ancillary ligand [1]. DFT/TD-DFT calculations confirm that the oxadiazole ancillary ligand modulates the LUMO energy level, enabling emission color tuning without altering the core coordination geometry [1].

OLED Materials Phosphorescent Emitters Iridium Complexes

Procurement-Driven Application Scenarios for 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 10350-68-2)


Transition Metal Coordination Chemistry and Catalyst Precursor Synthesis

This compound is the ligand of choice when a bidentate N,N-chelating 1,2,4-oxadiazole is required that yields square planar geometry with d⁸ metal ions (Pd²⁺, Pt²⁺) yet distorted octahedral geometry with d¹⁰ ions (Zn²⁺). The 2-pyridyl substitution is mandatory for chelation; the 3-pyridyl isomer (CAS 10350-69-3) cannot serve this role [1]. The 1:1 metal–ligand stoichiometry, validated by elemental analysis for Cu and Pd complexes [2], ensures predictable complex composition without ligand scrambling, a critical requirement for reproducible catalyst synthesis and crystal engineering studies.

Medicinal Chemistry Scaffold Requiring 1,2,4-Oxadiazole Core with Defined Lipophilicity and hERG Risk Profile

When a drug discovery program requires a five-membered heteroaromatic bioisostere with higher intrinsic lipophilicity than the corresponding 1,3,4-oxadiazole, the 1,2,4-oxadiazole scaffold represented by this compound is the appropriate selection [1]. The systematic AstraZeneca matched-pair data demonstrate that substituting a 1,2,4-oxadiazole for its 1,3,4-isomer increases log D by approximately one order of magnitude but also elevates hERG inhibition risk and reduces metabolic stability [1]. Procurement of this specific compound enables SAR exploration at the 3-pyridyl position while maintaining the 1,2,4-oxadiazole pharmacophore.

Phosphorescent OLED Emitter Development Using Iridium(III) Complexes

This compound serves as a versatile ancillary ligand (abbreviated mpoxd) in cationic iridium(III) complexes for organic light-emitting diode (OLED) research [2]. Its demonstrated ability to support emission tuning from blue (462 nm) to red-orange (600 nm) by simple variation of the cyclometalating ligand [2] makes it a cost-effective single ancillary ligand stock for multi-color phosphorescent emitter libraries, reducing procurement complexity compared to sourcing different ancillary ligands for each target emission color.

Quote Request

Request a Quote for 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.